2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
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Description
2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C21H25Cl2N3O2S and its molecular weight is 454.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
- A study conducted by Yu et al. (2014) focused on the synthesis of novel derivatives related to benzothiazole and thiadiazole via carbodiimide condensation, highlighting the compound's potential in various chemical transformations (Yu et al., 2014).
- Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are potential pesticides, through X-ray powder diffraction, underlining the versatility of chlorophenoxyacetamide derivatives in the development of agrochemicals (Olszewska et al., 2009).
Potential Biological Activities
- Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including the analysis of their ligand-protein interactions and photovoltaic efficiency, suggest these compounds may serve as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection. The study by Mary et al. (2020) exemplifies the compound's potential in renewable energy applications (Mary et al., 2020).
- The research by Yusov et al. (2019) on the synthesis and evaluation of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides demonstrates the compound's analgesic and anti-inflammatory activities, indicating its potential for therapeutic applications (Yusov et al., 2019).
Molecular Docking and Interactions
- Advanced molecular docking studies, as described by Mary et al. (2020), have been conducted to understand the binding interactions of the analyzed ligands with cyclooxygenase 1 (COX1), suggesting that these compounds could have significant implications in drug design and discovery (Mary et al., 2020).
Environmental Applications
- The sorption study of various pesticides in Brazilian tropical soils by Carbo et al. (2007) discusses the environmental behavior of chlorophenoxyacetamide derivatives, emphasizing their impact on soil and water systems and the need for understanding their mobility and degradation patterns (Carbo et al., 2007).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S.ClH/c1-15-5-10-18-19(13-15)28-21(23-18)25(12-4-11-24(2)3)20(26)14-27-17-8-6-16(22)7-9-17;/h5-10,13H,4,11-12,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZCVEDZSAWNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)COC3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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